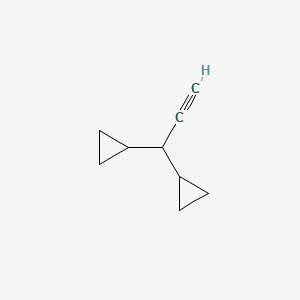
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane is an organic compound characterized by the presence of cyclopropyl groups attached to a propynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylacetylene with cyclopropylmethyl bromide under specific conditions. The reaction is often carried out in the presence of a strong base such as sodium amide or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylalkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropylalkanes.
Substitution: Substituted cyclopropyl derivatives.
科学的研究の応用
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropylacetylene: Shares the cyclopropyl and acetylene moieties but lacks the additional cyclopropyl group.
Cyclopropylmethyl bromide: Contains the cyclopropyl and methyl groups but lacks the propynyl chain.
Uniqueness
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane is unique due to its combination of cyclopropyl groups and a propynyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
Overview
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane is an organic compound notable for its unique structural features, including cyclopropyl groups and a propynyl chain. This compound has gained interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
| Property | Value |
|---|---|
| CAS Number | 2913408-18-9 |
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 1-cyclopropylprop-2-ynylcyclopropane |
| Canonical SMILES | C#CC(C1CC1)C2CC2 |
Synthesis
The synthesis of this compound typically involves a reaction between cyclopropylacetylene and cyclopropylmethyl bromide. Strong bases such as sodium amide or potassium tert-butoxide are often used to facilitate the reaction, which can be scaled up for industrial production using continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways, leading to potential therapeutic effects.
Enzyme Inhibition
Studies have indicated that cyclopropane-derived compounds can serve as peptidomimetics and inhibitors of HIV protease. The design and synthesis of such inhibitors demonstrate the potential for cyclopropane derivatives in targeting viral enzymes, which could be extrapolated to this compound .
Study 1: Synthesis and Biological Evaluation
A study explored various cyclopropane derivatives, including this compound, focusing on their synthesis and biological evaluation against several targets. The results indicated that modifications to the cyclopropane structure could enhance biological activity, suggesting that this compound could be a candidate for further investigation in drug development .
Study 2: Mechanistic Insights
Another investigation utilized computational methods to understand the interaction mechanisms of cyclopropane derivatives with biological targets. The findings highlighted specific binding affinities and suggested pathways through which these compounds could exert their biological effects .
特性
CAS番号 |
2913408-18-9 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
1-cyclopropylprop-2-ynylcyclopropane |
InChI |
InChI=1S/C9H12/c1-2-9(7-3-4-7)8-5-6-8/h1,7-9H,3-6H2 |
InChIキー |
WDNKZRXMSWPCRH-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1CC1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















